REACTION_CXSMILES
|
[ClH:1].[C:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](N)=[O:10])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3].C(O)(=[O:16])C>Cl>[ClH:1].[C:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:16])=[O:10])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3] |f:0.1,4.5|
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction solution was cooled with ice
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |